Foreword: The Ascendance of the Azetidine Scaffold in Modern Drug Discovery
Foreword: The Ascendance of the Azetidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-(3-Methoxybenzyl)azetidine: Structure, Properties, and Synthetic Strategies
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemical entities with superior pharmacological profiles. In this context, small, strained heterocycles have emerged as powerful tools for drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its unique combination of high ring strain, sp3-rich three-dimensionality, and enhanced metabolic stability makes it a "privileged scaffold".[3][4] Incorporating an azetidine moiety can profoundly influence a molecule's physicochemical properties, often improving solubility, metabolic stability, and receptor binding affinity.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature this ring system, underscoring its therapeutic relevance.[3]
This guide focuses on a specific, yet versatile, derivative: 3-(3-Methoxybenzyl)azetidine . As a functionalized building block, it offers a unique combination of the desirable azetidine core with a methoxybenzyl group, a common feature in many biologically active compounds. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, and potential applications, thereby empowering its use in next-generation therapeutic design.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of its application in research and development. This section details the structural and physicochemical identity of 3-(3-Methoxybenzyl)azetidine.
Chemical Structure and Identifiers
3-(3-Methoxybenzyl)azetidine is composed of a central azetidine ring substituted at the 3-position with a benzyl group, which is itself substituted at the meta-position with a methoxy group.
Caption: Key Identifiers for 3-(3-Methoxybenzyl)azetidine.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[5] These parameters are crucial for assessing its drug-likeness and planning experimental work.
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| Physical State | High-boiling liquid or low-melting solid at STP | Influences handling, storage, and formulation requirements. The hydrochloride salt is known to be a solid.[6] |
| Boiling Point | Not experimentally determined. Estimated to be >250 °C. | Relevant for purification by distillation, though chromatographic methods are more common for this class of compound. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Critical for designing reaction conditions, preparing dosing solutions for biological assays, and formulation development. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | The basicity of the azetidine nitrogen dictates its charge state at physiological pH, affecting cell permeability and target interaction. |
| LogP | ~1.5 - 2.5 | A measure of lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. |
Part 2: Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. Although public repositories lack experimental spectra for 3-(3-Methoxybenzyl)azetidine, its spectroscopic signature can be accurately predicted based on its constituent functional groups.[7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (δ 6.7-7.3 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.
-
Azetidine CH (δ ~3.5-4.0 ppm): The two CH₂ groups alpha to the nitrogen will likely appear as triplets or complex multiplets. The single CH at the 3-position will also be a multiplet.
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons.
-
Benzylic Protons (δ ~2.8 ppm): A doublet integrating to two protons, coupled to the CH at the 3-position of the azetidine ring.
-
Amine Proton (N-H): A broad singlet, typically in the δ 1.5-3.0 ppm range, whose chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon spectrum should display 9 unique signals (some aromatic carbons may overlap).
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals, with the carbon attached to the methoxy group appearing at the most downfield position (~160 ppm).
-
Azetidine Carbons (δ ~40-60 ppm): Signals for the two CH₂ carbons and the substituted CH carbon.
-
Methoxy Carbon (δ ~55 ppm): A single signal for the -OCH₃ carbon.
-
Benzylic Carbon (δ ~35-40 ppm): A signal for the benzylic -CH₂- group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Monoisotopic Mass: 177.1154 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 178.1226 m/z
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for its functional groups.
-
N-H Stretch: A moderate, broad absorption around 3300-3350 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong, characteristic band around 1250 cm⁻¹.
Part 3: Synthesis and Reactivity
The synthesis of substituted azetidines can be challenging but is achievable through several established routes.[8] A generalized, yet robust, protocol is presented here, adaptable for the synthesis of 3-(3-Methoxybenzyl)azetidine.
Representative Synthetic Protocol
This protocol is a generalized, two-step approach involving the formation of a tosylated precursor followed by intramolecular cyclization. This method is favored for its control over regioselectivity.
Step 1: Synthesis of 1-(3-methoxyphenyl)-3-((4-methylphenyl)sulfonamido)propan-2-yl 4-methylbenzenesulfonate
-
Reaction Setup: To a solution of a suitable amino alcohol precursor, 3-amino-1-(3-methoxyphenyl)propan-2-ol (1.0 eq), in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 20 minutes.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq) and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the di-tosylated intermediate.
Step 2: Intramolecular Cyclization to form N-Tosyl-3-(3-Methoxybenzyl)azetidine
-
Reaction Setup: Dissolve the di-tosylated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M). Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude N-tosylated azetidine can be purified via column chromatography.
Step 3: Detosylation to yield 3-(3-Methoxybenzyl)azetidine
-
Deprotection: The N-tosyl group can be removed under various conditions, such as with sodium in liquid ammonia or with magnesium in methanol, to yield the final product.
Caption: Generalized workflow for the synthesis of 3-(3-Methoxybenzyl)azetidine.
Reactivity Profile
-
N-Functionalization: The secondary amine of the azetidine ring is the primary site of reactivity. It readily undergoes N-alkylation, N-acylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the construction of a chemical library.
-
Aromatic Ring: The methoxy-substituted benzene ring is amenable to electrophilic aromatic substitution (e.g., halogenation, nitration). The methoxy group is an ortho-, para-director, providing regiochemical control for further functionalization.
Part 4: Potential Applications in Medicinal Chemistry
While specific biological activity for 3-(3-Methoxybenzyl)azetidine has not been reported in the literature, its structure suggests significant potential as a scaffold and building block in drug discovery programs.
-
Scaffold for CNS Agents: The combination of a lipophilic methoxybenzyl group and a polar azetidine core provides a balanced profile that is often sought for agents targeting the central nervous system (CNS). Many known CNS modulators contain similar structural motifs.[3]
-
Building Block for Compound Libraries: Due to the high reactivity of the secondary amine, this molecule is an ideal starting point for parallel synthesis. It can be used to rapidly generate a diverse library of compounds for high-throughput screening against a wide array of biological targets, including kinases, GPCRs, and ion channels.[1]
-
Bioisostere Replacement: The azetidine ring can serve as a bioisosteric replacement for other common rings like piperidine or pyrrolidine. Its constrained nature can lock a substituent into a specific conformational orientation, which can lead to enhanced binding affinity and selectivity for a biological target.
Part 5: Safety and Handling
Due to the lack of a specific Safety Data Sheet (SDS) for 3-(3-Methoxybenzyl)azetidine, handling precautions should be based on the parent azetidine heterocycle and general laboratory safety principles.[9] Azetidine itself is classified as a flammable and corrosive substance.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Spills: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
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